molecular formula C16H19NO3S B046384 4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 119963-45-0

4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No. B046384
CAS RN: 119963-45-0
M. Wt: 305.4 g/mol
InChI Key: YQBOEEPCDKMJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane, commonly referred to as TBOA, is a potent inhibitor of the glutamate transporter EAAT1 and EAAT2. It is a bicyclic compound that has been extensively studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism Of Action

TBOA works by inhibiting the glutamate transporter EAAT1 and EAAT2. These transporters are responsible for the reuptake of glutamate from the synapse, which is important for maintaining normal neurotransmission. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate concentrations, which can lead to increased excitotoxicity and neuronal damage. Additionally, TBOA has been shown to increase the release of dopamine in the striatum, which may be related to its potential use in the treatment of Parkinson's disease. TBOA has also been shown to have anti-inflammatory effects, which may be related to its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

TBOA has several advantages and limitations for lab experiments. It is a potent inhibitor of EAAT1 and EAAT2, which makes it a useful tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has a short half-life and is rapidly metabolized, which can make it difficult to use in experiments that require long-term inhibition of glutamate transporters. Additionally, TBOA has a narrow therapeutic window, which means that it can be toxic at high concentrations.

Future Directions

There are several future directions for the study of TBOA. One potential direction is the development of more potent and selective inhibitors of EAAT1 and EAAT2. Another potential direction is the study of TBOA in animal models of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Additionally, the use of TBOA in combination with other drugs may be a promising approach for the treatment of neurological disorders. Finally, the development of imaging techniques that can monitor extracellular glutamate concentrations in real-time may provide new insights into the role of glutamate transporters in neurological disorders.

Synthesis Methods

TBOA can be synthesized using a variety of methods, but the most common is the reaction between 4-isothiocyanatophenylboronic acid and 4,4'-dibromo-2,2'-bis(ethoxymethyl)-1,1'-biphenyl in the presence of a palladium catalyst. The resulting product is then treated with tert-butyl hydroperoxide to form TBOA.

Scientific Research Applications

TBOA has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to be a potent inhibitor of the glutamate transporter EAAT1 and EAAT2, which are responsible for the reuptake of glutamate in the brain. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage. This mechanism of action has been studied in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

properties

CAS RN

119963-45-0

Product Name

4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

4-tert-butyl-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C16H19NO3S/c1-14(2,3)15-8-18-16(19-9-15,20-10-15)12-4-6-13(7-5-12)17-11-21/h4-7H,8-10H2,1-3H3

InChI Key

YQBOEEPCDKMJBG-UHFFFAOYSA-N

SMILES

CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S

Canonical SMILES

CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S

Other CAS RN

119963-45-0

synonyms

4-(t-butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
p-NCS-TBOB

Origin of Product

United States

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